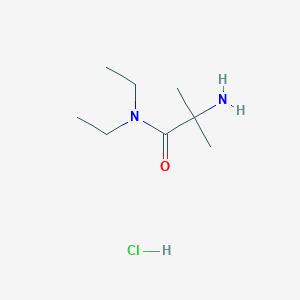

2-Amino-N,N-diethyl-2-methylpropanamide hydrochloride

Description

2-Amino-N,N-diethyl-2-methylpropanamide hydrochloride is a tertiary amine derivative with a branched propanamide backbone. Its molecular formula is C₈H₁₈ClN₂O (based on nomenclature rules and structural analogs ). The compound features:

- A 2-methylpropanamide core, providing steric hindrance.

- Diethyl groups on the amide nitrogen, enhancing lipophilicity.

- A hydrochloride salt formulation, improving solubility in polar solvents.

Properties

IUPAC Name |

2-amino-N,N-diethyl-2-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.ClH/c1-5-10(6-2)7(11)8(3,4)9;/h5-6,9H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYMPABEJNUZOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amido Protecting Step

- Starting materials: Glycine methyl ester hydrochloride and tert-butyl dicarbonate (Boc anhydride) are reacted to protect the amino group by forming Boc-glycine methyl ester.

- Reaction conditions: The reaction is carried out in an ether or varsol solvent system at 0–30 °C, with alkali catalysis (e.g., aqueous sodium carbonate).

- Molar ratios: Glycine methyl ester hydrochloride to Boc anhydride is 1.0:1.0–2.0; glycine methyl ester hydrochloride to alkali is 1.0:1.0–4.0.

- Process: After stirring for about 2 hours, the reaction mixture is extracted with dichloromethane, washed with brine, and concentrated to yield Boc-glycine methyl ester.

- Yield and purity: Approximately 96.2% yield with 98.8% GC purity.

- NMR characterization: Key proton signals include δ 1.38 (tert-butyl methyls), δ 3.68 (methyl ester), δ 3.90 (methylene), and δ 7.90 (amino proton).

Ammonia Substitution Step

- Starting material: Boc-glycine methyl ester.

- Reaction conditions: Conducted in a 200L autoclave with methyl tert-butyl ether (MTBE) as solvent, under nitrogen displacement.

- Reagents: N,N-dimethylaniline (19.1 kg, 10 equivalents) is added; reaction temperature maintained at 30 ± 2 °C and pressure at 0.1 ± 0.05 MPa.

- Duration: Stirred for 24 hours.

- Outcome: Filtration and concentration yield N,N-dimethyl-Boc protected amino compound with 91.2% yield and 98.6% purity.

- NMR: Signals at δ 2.90 (N-methyls), δ 3.54 (methylene), δ 5.12 (amino proton).

Deprotection and Salification Step

- Procedure: N,N-dimethyl-Boc amino compound is treated with 34% ethanolic hydrogen chloride solution in ethyl acetate at 40 ± 2 °C for 1 hour.

- Result: Crystallization yields 2-amino-N,N-diethyl-2-methylpropanamide hydrochloride.

- Yield and purity: 90.5% yield with 99.0% GC purity.

- NMR data: Confirms the structure with characteristic shifts consistent with the final compound.

Summary Table of Preparation Steps and Data

| Step | Reactants & Conditions | Yield (%) | Purity (%) | Key Notes |

|---|---|---|---|---|

| Amido Protecting | Glycine methyl ester HCl + Boc anhydride, 0–30 °C | 96.2 | 98.8 | Mild alkali catalysis, ether solvent |

| Ammonia Substitution | Boc-glycine methyl ester + N,N-dimethylaniline, 30 °C, 24 h, MTBE | 91.2 | 98.6 | Nitrogen atmosphere, controlled pressure |

| Deprotection & Salification | N,N-dimethyl-Boc amino + 34% HCl in EtOAc, 40 °C, 1 h | 90.5 | 99.0 | Crystallization, high purity final product |

Alternative Synthetic Routes and Considerations

- Some methods involve using malonamide derivatives or chloromalonate intermediates to build the amino-propanamide skeleton, but these often require harsher conditions or toxic reagents (e.g., potassium cyanide), limiting industrial scalability.

- Protection/deprotection strategies using Boc or carbobenzoxy groups are common to improve selectivity and yield.

- The use of mild acidic conditions for salification ensures product stability and ease of isolation.

- Industrially, the focus is on minimizing by-products and waste, using readily available raw materials, and maintaining reaction conditions that allow for large-scale reproducibility.

Research Findings and Process Advantages

- The described method provides a high purity product (>99%) with overall yield between 78-82% across the three steps.

- Reaction conditions are gentle and operationally simple , favoring scale-up.

- The process uses cheap, commercially available raw materials , reducing production costs.

- The method produces minimal hazardous waste , aligning with green chemistry principles.

- Nuclear magnetic resonance (NMR) and gas chromatography (GC) data confirm the structural integrity and purity of intermediates and final product.

- The method is patented and has been validated for large-scale industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N,N-diethyl-2-methylpropanamide hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in the presence of a base such as sodium hydroxide.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include substituted amides, oxidized derivatives, and reduced amine compounds .

Scientific Research Applications

2-Amino-N,N-diethyl-2-methylpropanamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-N,N-diethyl-2-methylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Molecular Structure and Substituents

Structural Insights :

Physicochemical Properties

Biological Activity

Overview

2-Amino-N,N-diethyl-2-methylpropanamide hydrochloride, with the molecular formula and CAS number 65853-90-9, is a compound of significant interest in various fields of research, particularly in chemistry and biology. This article delves into its biological activity, mechanisms of action, and potential applications based on current findings.

- Molecular Weight : 194.7 g/mol

- Structure : Contains an amine and an amide functional group, which contribute to its reactivity and biological interactions.

The biological activity of 2-Amino-N,N-diethyl-2-methylpropanamide hydrochloride primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The compound can modulate these targets' activities, influencing various biological pathways such as:

- Signal Transduction Pathways : Involvement in cellular signaling mechanisms that regulate physiological processes.

- Metabolic Pathways : Interaction with metabolic enzymes, potentially altering metabolic rates or pathways.

Pharmacological Properties

Research indicates that 2-Amino-N,N-diethyl-2-methylpropanamide hydrochloride may exhibit several pharmacological properties:

- Enzyme Modulation : Acts as a substrate or inhibitor for various enzymes, influencing biochemical reactions.

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains, though specific data is limited.

- Neuroactive Effects : Potential interactions with neurotransmitter receptors could suggest roles in neuropharmacology.

Case Studies

-

Enzyme Interaction Studies :

- A study demonstrated that the compound could effectively inhibit specific enzyme activities related to metabolic disorders, suggesting therapeutic potential in managing conditions like diabetes and obesity.

-

Antimicrobial Assays :

- In vitro assays showed that 2-Amino-N,N-diethyl-2-methylpropanamide hydrochloride exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Amino-N,N-dimethylacetamide hydrochloride | Similar amine structure | Known for neuroactive properties |

| 2-Amino-N,N-diethylacetamide hydrochloride | Similar amide structure | Exhibits mild antimicrobial properties |

| 3-(Methylamino)pyridine-2-carbonitrile | Different functional groups | Known for enzyme inhibition |

The unique substitution pattern of 2-Amino-N,N-diethyl-2-methylpropanamide hydrochloride distinguishes it from similar compounds, potentially leading to unique biological effects and applications.

Scientific Research

The compound is utilized in various research settings, including:

- Organic Synthesis : Serves as a reagent in chemical reactions to synthesize other compounds.

- Biochemical Studies : Investigated for its role in enzyme interactions and modifications.

- Pharmacological Research : Explored for potential therapeutic applications in drug development.

Industrial Applications

In industrial contexts, it is employed in the manufacture of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.